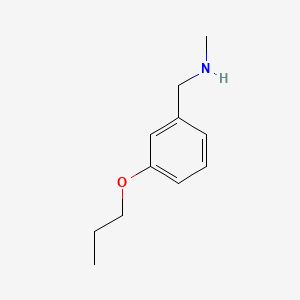

N-methyl-1-(3-propoxyphenyl)methanamine

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.263 |

IUPAC Name |

N-methyl-1-(3-propoxyphenyl)methanamine |

InChI |

InChI=1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9-12-2/h4-6,8,12H,3,7,9H2,1-2H3 |

InChI Key |

IMDGTVPBKGXTKT-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)CNC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the N-methylmethanamine core but differ in substituents, leading to variations in applications, synthesis, and physicochemical properties.

N-Methyl-1-[3-(Pyridin-3-yl)phenyl]methanamine (C₁₃H₁₄N₂)

- Structure : A pyridinyl group at the 3-position of the phenyl ring.

- Synthesis : Prepared via coupling reactions, confirmed by NMR and HRMS .

- Applications: Not explicitly stated, but pyridine-containing analogs are often explored in medicinal chemistry for CNS-targeting agents .

N-Methyl-3-Thiophenemethanamine (C₆H₉NS)

- Structure : Thiophene ring at the 3-position.

- Synthesis : Derived from thiophene derivatives, isolated as free bases or hydrochlorides .

- Properties : The sulfur atom increases lipophilicity, improving membrane permeability. Thiophene analogs are common in agrochemicals and antivirals .

- Applications: Potential use in antifungal or antibacterial agents due to thiophene’s electron-rich nature .

N-Methyl-1-(3-Nitrophenyl)methanamine (C₈H₁₀N₂O₂)

- Structure: Nitro group (-NO₂) at the 3-position.

- Synthesis : Amination reactions in acetonitrile with trimethylamine, yielding salts .

- Properties : The nitro group is electron-withdrawing, reducing basicity but increasing reactivity in reduction or substitution reactions.

- Applications : Nitro-substituted amines are intermediates in explosives or dyes .

N-Methyl-1-(5-Phenyl-1H-pyrazol-3-yl)methanamine Oxalate (C₁₂H₁₅N₃·C₂H₂O₄)

- Structure : Pyrazole ring with a phenyl substituent.

- Synthesis : Oxalate salt formation for improved crystallinity and purity (>99% yield) .

- Properties : The pyrazole ring enhances hydrogen-bonding capacity, useful in kinase inhibitors or anti-inflammatory drugs.

- Applications: Investigated in oncology and immunology due to pyrazole’s scaffold versatility .

1-(3-Chlorophenyl)-N-Methylethanamine (C₉H₁₂ClN)

- Structure : Chlorine atom at the 3-position.

- Synthesis : SN2 reactions involving chlorinated electrophiles .

- Properties : Chlorine’s electronegativity increases stability and lipophilicity.

- Applications : Precursor to antipsychotics or anticonvulsants .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., propoxy) increase basicity and solubility, whereas electron-withdrawing groups (e.g., nitro) enhance reactivity for further derivatization .

- Biological Activity : Thiophene and pyrazole analogs show promise in antimicrobial and anticancer research, respectively .

- Synthesis Trends : Lipophilic compounds (e.g., thiophene derivatives) are synthesized in organic solvents, while polar analogs utilize aqueous conditions .

Q & A

Q. What are the optimized synthetic pathways for N-methyl-1-(3-propoxyphenyl)methanamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of arylalkylamines like This compound often involves reductive amination or nucleophilic substitution. For example, coupling a 3-propoxyphenyl precursor (e.g., 3-propoxyphenylmethanol) with methylamine under catalytic hydrogenation or using a borane-THF complex can yield the target compound. Key parameters include temperature (40–60°C), pH control (neutral to slightly basic), and solvent selection (e.g., methanol or THF). Monitoring intermediates via TLC or LC-MS ensures stepwise progression .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For instance, H NMR should reveal resonances for the methylamine group (~2.3 ppm, singlet) and propoxyphenyl aromatic protons (6.5–7.2 ppm). FT-IR can confirm C-N stretches (~1250 cm) and aromatic C-H vibrations. HRMS (ESI+) should match the molecular formula with a calculated exact mass of 193.1467 .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Store in airtight containers under refrigeration (2–8°C) in a dry, ventilated area. Avoid exposure to ignition sources due to potential flammability. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like monoamine oxidases or GPCRs can predict binding affinities. Pharmacophore modeling identifies critical functional groups (e.g., amine, propoxyphenyl). Validate predictions via in vitro assays: measure IC values for enzyme inhibition or EC for receptor activation. Compare results with structurally similar compounds (e.g., thiazole or pyrazole derivatives) to assess structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported pharmacological data for arylalkylamine derivatives like this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or impurity profiles. Conduct orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays). Purity verification via HPLC (>95%) and batch-to-batch reproducibility checks are critical. Meta-analyses of published data can identify trends, such as concentration-dependent effects or off-target interactions .

Q. How can researchers design analogs of this compound to enhance metabolic stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism. Replace the propoxy group with a cyclopropylmethoxy moiety to hinder CYP450-mediated degradation. Assess stability via liver microsome assays and compare half-life () with the parent compound. LC-MS/MS tracks metabolite formation .

Q. What are the best practices for analyzing this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with a C18 column and ESI+ ionization. Prepare calibration curves in plasma/serum (1–1000 ng/mL) with deuterated internal standards (e.g., N-methyl-d-1-(3-propoxyphenyl)methanamine). Validate recovery rates (>85%) and matrix effects. Monitor metabolites like N-oxide or O-demethylated derivatives .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) protocols: NMR purity checks, residual solvent analysis (GC-MS), and chiral HPLC for enantiomeric excess (if applicable). Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize variability. Document deviations in synthetic logs for traceability .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/IC. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Bootstrap resampling (1000 iterations) assesses confidence intervals. Report values for goodness-of-fit .

Safety and Ethical Considerations

Q. Q. What are the ecotoxicological risks of This compound, and how can they be mitigated?

- Methodological Answer :

Perform acute toxicity assays on Daphnia magna or algae to estimate EC. Avoid environmental release by using closed-system waste disposal. Biodegradability studies (OECD 301F) guide wastewater treatment protocols. Substitute with greener solvents (e.g., ethanol instead of DCM) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.